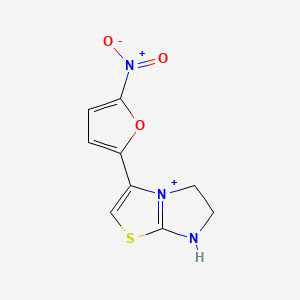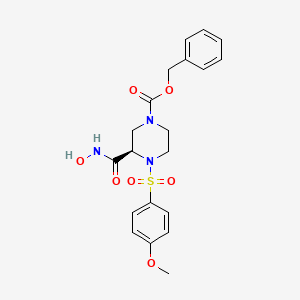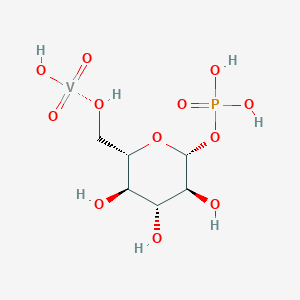
alpha-D-Glucose-1-phosphate-6-vanadate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucose-1-phosphate-6-vanadate is a complex organic compound that belongs to the class of monosaccharide phosphates. This compound is characterized by the presence of a vanadate group attached to the glucose molecule, which significantly alters its chemical properties and potential applications. It is primarily studied for its role in biochemical processes and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucose-1-phosphate-6-vanadate typically involves the reaction of alpha-D-glucose-1-phosphate with vanadate ions under controlled conditions. The process can be summarized as follows:
Starting Materials: Alpha-D-glucose-1-phosphate and vanadate ions.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the vanadate complex. The temperature is maintained at a moderate level to ensure the stability of the reactants and products.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-Glucose-1-phosphate-6-vanadate undergoes various chemical reactions, including:
Oxidation: The vanadate group can participate in oxidation reactions, altering the oxidation state of vanadium.
Reduction: Under certain conditions, the vanadate group can be reduced, affecting the overall structure and reactivity of the compound.
Substitution: The phosphate and vanadate groups can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) complexes, while reduction could produce vanadium(III) or vanadium(IV) species.
Aplicaciones Científicas De Investigación
Alpha-D-Glucose-1-phosphate-6-vanadate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of vanadate complexes and their interactions with organic molecules.
Industry: Utilized in the development of biochemical assays and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of alpha-D-Glucose-1-phosphate-6-vanadate involves its interaction with specific enzymes and proteins. It acts as an inhibitor or activator of enzymes such as phosphoglucomutase, which plays a crucial role in glucose metabolism . The vanadate group can mimic phosphate groups, allowing it to bind to enzyme active sites and alter their activity.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-D-Glucose-1-phosphate: Lacks the vanadate group, making it less reactive in certain biochemical contexts.
Alpha-D-Glucose-6-phosphate: Another glucose phosphate derivative with different enzymatic roles.
Vanadate Complexes: Various vanadate compounds with different organic ligands.
Uniqueness
Alpha-D-Glucose-1-phosphate-6-vanadate is unique due to its dual functionality, combining the properties of glucose phosphates and vanadate complexes. This dual nature allows it to participate in a broader range of biochemical reactions and makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H14O12PV |
|---|---|
Peso molecular |
360.08 g/mol |
Nombre IUPAC |
hydroxy(dioxo)vanadium;[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.H2O.2O.V/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);1H2;;;/q;;;;+1/p-1/t2-,3-,4+,5-,6+;;;;/m0..../s1 |
Clave InChI |
KQQCGOVBZZBDFJ-DPXSRCRQSA-M |
SMILES isomérico |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


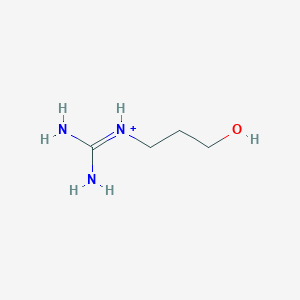
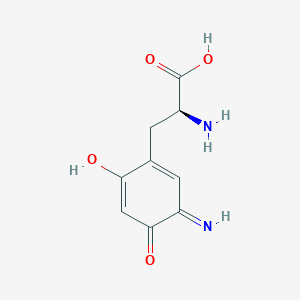
![2-Hydroxy-5-[4-(2-hydroxy-ethyl)-piperidin-1-YL]-5-phenyl-1H-pyrimidine-4,6-dione](/img/structure/B10759738.png)

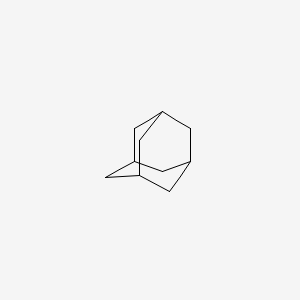
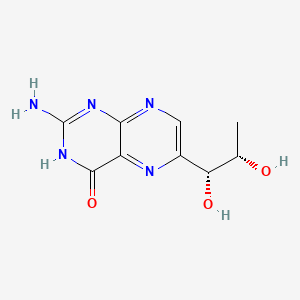

![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-(trifluoromethoxy)benzenolate](/img/structure/B10759776.png)
![d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide](/img/structure/B10759784.png)
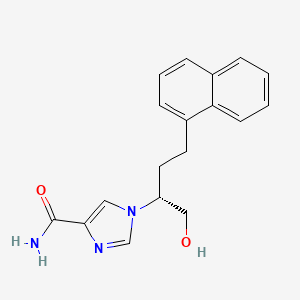
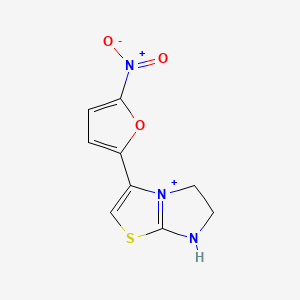
![5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide](/img/structure/B10759822.png)
